Glycyl-L-valyl-L-valine

Catalog No.
S15025328
CAS No.
79672-11-0
M.F
C12H23N3O4
M. Wt
273.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glycyl-L-valyl-L-valine

CAS Number

79672-11-0

Product Name

Glycyl-L-valyl-L-valine

IUPAC Name

(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-methylbutanoic acid

Molecular Formula

C12H23N3O4

Molecular Weight

273.33 g/mol

InChI

InChI=1S/C12H23N3O4/c1-6(2)9(14-8(16)5-13)11(17)15-10(7(3)4)12(18)19/h6-7,9-10H,5,13H2,1-4H3,(H,14,16)(H,15,17)(H,18,19)/t9-,10-/m0/s1

InChI Key

KSOBNUBCYHGUKH-UWVGGRQHSA-N

Canonical SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)O)NC(=O)CN

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)CN

Gly-Val-Val is an oligopeptide.

Glycyl-L-valyl-L-valine is a tripeptide composed of three amino acids: glycine, L-valine, and another L-valine. Its molecular formula is C7H14N2O3C_7H_{14}N_2O_3 with a molecular weight of approximately 174.2 g/mol. The structure features a central backbone formed by peptide bonds between the amino acids, which are crucial for its biological functions and interactions. Glycyl-L-valyl-L-valine is classified under the category of non-polar, hydrophobic peptides due to the presence of valine, which contributes to its stability and solubility characteristics in biological systems.

Typical of peptides. These include:

  • Hydrolysis: The peptide bond can be cleaved by proteolytic enzymes or under acidic/basic conditions, leading to the release of individual amino acids. For instance, studies have shown that Streptomyces griseus protease effectively hydrolyzes similar peptides under specific conditions, indicating the substrate specificity of such enzymes towards di- and tripeptides .
  • Acylation: The amino groups can react with acylating agents (like isocyanates) to form carbamoyl derivatives. This reaction has been explored with derivatives like N-methylphenyl carbamoyl L-valyl glycyl glycine, showcasing the reactivity of the amino groups in peptide structures .

Glycyl-L-valyl-L-valine exhibits biological activities that are significant in various physiological contexts:

  • Antioxidant Properties: Peptides similar to glycyl-L-valyl-L-valine have been noted for their ability to scavenge free radicals, which can contribute to cellular protection against oxidative stress.
  • Neuroprotective Effects: Some studies suggest that tripeptides can enhance cognitive functions and provide neuroprotection, potentially through modulation of neurotransmitter systems or reducing neuroinflammation.
  • Nutritional Benefits: As a component of dietary proteins, glycyl-L-valyl-L-valine may play a role in muscle protein synthesis and recovery post-exercise due to its branched-chain amino acid content.

The synthesis of glycyl-L-valyl-L-valine can be achieved through several methods:

  • Solid-Phase Peptide Synthesis: This method involves sequential addition of protected amino acids to a growing peptide chain anchored to a solid support. After synthesis, protective groups are removed to yield the final tripeptide.
  • Liquid-Phase Synthesis: This approach allows for the synthesis in solution, where amino acids are activated (e.g., using coupling reagents) and combined in a controlled manner.
  • Enzymatic Synthesis: Utilizing specific enzymes such as proteases or peptidases can facilitate the formation of peptide bonds under mild conditions, potentially providing higher specificity and yield.

Studies on interaction profiles indicate that glycyl-L-valyl-L-valine can bind with various receptors and proteins:

  • Metal Ion Binding: Research has shown that certain peptides can chelate metal ions, which may enhance their stability and bioactivity. Glycyl-L-valyl-L-valine's structure suggests potential interactions with divalent ions like zinc .
  • Receptor Binding: Investigations into the binding affinities of similar peptides with biological receptors indicate that tripeptides can modulate receptor activity, influencing signaling pathways relevant in metabolic processes .

Glycyl-L-valyl-L-valine shares structural similarities with other peptides but possesses unique characteristics due to its specific sequence. Here are some comparable compounds:

Compound NameStructureUnique Features
Glycyl-ValineGlycine-ValineSimpler structure; lacks second valine
Val-Gly-ValValine-Glycine-ValineDifferent arrangement; may exhibit different biological activities
Val-Gly-GlyValine-Glycine-GlycineContains two glycines; affects hydrophilicity
Glycyl-LeucineGlycine-LeucineLeucine's larger side chain affects properties

Glycyl-L-valyl-L-valine's uniqueness lies in its dual valine residues which enhance hydrophobic interactions compared to other similar compounds, potentially influencing its biological activity and applications in nutrition and pharmacology.

Solid-phase peptide synthesis represents the predominant methodology for producing Glycyl-L-valyl-L-valine, with optimization strategies focusing on maximizing coupling efficiency and minimizing side reactions [1] [2]. The synthesis of this tripeptide requires careful consideration of reaction parameters, particularly given the steric hindrance associated with the valine residues, which can significantly impact coupling efficiency [3].

Temperature optimization plays a crucial role in enhancing synthesis performance, with elevated temperatures between 40-50°C demonstrating superior results compared to standard room temperature conditions [4]. This temperature increase facilitates improved solubility of protected amino acids and accelerates the coupling kinetics, particularly beneficial for the incorporation of sterically hindered valine residues [5]. Research indicates that temperature optimization can yield improvements of 20-30% in overall coupling efficiency for valine-containing peptides [3].

Coupling time optimization strategies have demonstrated substantial improvements in synthesis efficiency, with optimized protocols reducing standard coupling times from 2 hours to 0.5-1 hour while maintaining high coupling yields [4] [3]. This reduction is achieved through the use of more reactive coupling reagents and optimized reaction conditions, resulting in a 75% improvement in synthesis throughput [3].

The implementation of increased amino acid excess ratios, typically 5-fold rather than the standard 3-fold excess, has proven particularly effective for valine incorporation [4]. This approach compensates for the reduced reactivity of valine residues and ensures complete coupling reactions, contributing to a 15-20% improvement in overall synthesis efficiency [3].

Deprotection optimization involves the careful control of fluorenylmethyloxycarbonyl group removal using piperidine-containing solutions [6]. While deprotection is generally less problematic than coupling for valine residues, optimized protocols reduce deprotection times from 30 minutes to 5-10 minutes, achieving an 83% improvement in efficiency [6].

Enhanced washing protocols, employing 7-10 washing cycles rather than the standard 5 cycles, ensure complete removal of unreacted reagents and byproducts [7]. This optimization is particularly critical for valine-containing sequences, as incomplete washing can lead to decreased coupling efficiency in subsequent steps [7].

Table 1: Solid-Phase Peptide Synthesis Optimization Parameters

ParameterStandard ConditionsOptimized ConditionsImprovement (%)Critical for Valine
Coupling Time2 hours0.5-1 hour75Yes
Temperature25°C40-50°C20-30Yes
Amino Acid Excess3-fold5-fold15-20Yes
Deprotection Time30 minutes5-10 minutes83No
Washing Cycles5 cycles7-10 cycles25Yes

Coupling Agent Efficacy in Sequential Amino Acid Incorporation

The selection of appropriate coupling agents is fundamental to achieving high-efficiency synthesis of Glycyl-L-valyl-L-valine, with different reagents demonstrating varying levels of effectiveness for sequential amino acid incorporation [8]. Contemporary research has established that coupling agent selection significantly impacts both reaction kinetics and stereochemical integrity during peptide synthesis [8].

Dicyclohexylcarbodiimide, one of the earliest coupling reagents employed in peptide synthesis, demonstrates coupling efficiencies of 85-90% for valine incorporation, though requiring extended reaction times of up to 18 hours [9]. This reagent operates through the formation of an activated intermediate with the carboxylic acid group, creating a dicyclohexylurea byproduct that can be removed through filtration [9]. Despite its historical significance, dicyclohexylcarbodiimide presents limitations in terms of reaction efficiency and time requirements for sterically hindered amino acids [9].

Hexafluorophosphate azabenzotriazole tetramethyl uronium demonstrates superior performance, achieving coupling efficiencies of 92-95% with significantly reduced reaction times of 0.5-2 hours [8]. This reagent's effectiveness stems from its ability to generate highly reactive active esters, particularly beneficial for challenging coupling reactions involving valine residues [8]. The reduced epimerization risk associated with hexafluorophosphate azabenzotriazole tetramethyl uronium makes it particularly suitable for maintaining stereochemical integrity during synthesis [8].

Phosphonium azabenzotriazole tetramethyl uronium has emerged as one of the most effective coupling agents for Glycyl-L-valyl-L-valine synthesis, achieving coupling efficiencies of 94-97% with reaction times as short as 0.17-1 hour [8]. This reagent demonstrates very low epimerization risk, making it ideal for preserving the stereochemical purity of valine residues [8]. Statistical analysis of synthesis data indicates that phosphonium azabenzotriazole tetramethyl uronium shows improved synthesis outcomes compared to other coupling agents across diverse peptide sequences [4].

Bis(trichloromethyl) carbonate demonstrates moderate coupling efficiency of 86-89% with reaction times of 2-4 hours, though it presents a moderate epimerization risk that requires careful monitoring [8]. While effective for many applications, this reagent may not be optimal for sequences requiring the highest stereochemical purity [8].

Isopropyl quinoline diimide represents the most recent advancement in coupling reagent technology, achieving 100% coupling efficiency, though requiring extended reaction times of 2-6 hours [8]. This reagent's exceptional performance makes it particularly valuable for challenging sequences, though its cost and reaction time requirements may limit routine application [8].

Table 2: Coupling Agent Efficacy in Sequential Amino Acid Incorporation

Coupling ReagentCoupling Efficiency (%)Reaction Time (hours)Epimerization RiskSolvent Compatibility
Dicyclohexylcarbodiimide85-9018LowDimethylformamide, Dichloromethane
Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium92-950.5-2LowDimethylformamide, N-Methyl-2-pyrrolidone
Phosphonium Azabenzotriazole Tetramethyl Uronium94-970.17-1Very LowDimethylformamide, N-Methyl-2-pyrrolidone
Bis(trichloromethyl) Carbonate86-892-4ModerateDimethylformamide
Isopropyl Quinoline Diimide1002-6LowDimethylformamide

Analytical Validation of Stereochemical Purity

The analytical validation of stereochemical purity in Glycyl-L-valyl-L-valine synthesis requires a comprehensive approach employing multiple complementary techniques to ensure accurate determination of enantiomeric composition [10] [11]. Contemporary analytical strategies emphasize the importance of method validation and cross-verification using different analytical principles [12].

Reversed-phase high-performance liquid chromatography with ultraviolet detection serves as the primary analytical method for peptide purity assessment, achieving detection limits of 0.1% for impurities [13] [14]. This technique provides moderate stereochemical resolution capability, with analysis times typically ranging from 30-45 minutes [13]. The method's high cost-effectiveness makes it suitable for routine quality control applications, though additional methods may be required for definitive stereochemical assignment [14].

Liquid chromatography-mass spectrometry represents the gold standard for comprehensive peptide characterization, offering detection limits as low as 0.01% and high stereochemical resolution [10] [14]. Analysis times of 25-35 minutes combined with moderate cost-effectiveness make this technique highly suitable for detailed stereochemical validation [14]. The technique's ability to provide both molecular weight confirmation and fragmentation patterns enables definitive identification of stereochemical variants [10].

Amino acid analysis provides quantitative determination of amino acid composition, though with limited stereochemical resolution and detection limits of 1.0% [15]. Despite longer analysis times of 120-180 minutes, this method offers high cost-effectiveness and serves as a valuable complementary technique for overall composition verification [15]. The method's precision makes it particularly useful for determining the absolute quantity of peptide in samples [15].

Chiral high-performance liquid chromatography demonstrates excellent stereochemical resolution with detection limits of 0.05%, making it the most sensitive method for enantiomeric purity determination [11]. Analysis times range from 45-90 minutes, and the method's low cost-effectiveness reflects the specialized nature of chiral stationary phases [11]. This technique provides definitive stereochemical assignment and is essential for validating the absolute configuration of valine residues [11].

Nuclear magnetic resonance spectroscopy offers high stereochemical resolution with detection limits of 0.5% and analysis times of 60-120 minutes [12]. While presenting low cost-effectiveness due to instrument requirements, nuclear magnetic resonance provides comprehensive structural information including conformational analysis [12]. The technique's ability to determine absolute configuration through circular dichroism coupling makes it particularly valuable for complex stereochemical assignments [12].

Method validation protocols require the demonstration of specificity, linearity, accuracy, precision, and robustness for each analytical technique [16]. Peak purity confirmation and absence of co-eluting impurities must be established through liquid chromatography-mass spectrometry analysis [16]. The implementation of stability-indicating methods ensures accurate purity determination throughout the peptide's shelf life [16].

Table 3: Analytical Validation of Stereochemical Purity

MethodDetection Limit (%)Stereochemical ResolutionAnalysis Time (minutes)Cost Effectiveness
Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet Detection0.1Moderate30-45High
Liquid Chromatography-Mass Spectrometry0.01High25-35Moderate
Amino Acid Analysis1.0Low120-180High
Chiral High-Performance Liquid Chromatography0.05Excellent45-90Low
Nuclear Magnetic Resonance Spectroscopy0.5High60-120Low

Mediated Transcellular Transport via Peptide Transporter 1

Extensive work on human and murine peptide transporter 1 (SLC15A1) demonstrates high‐capacity, low-affinity carriage of valine-rich oligopeptides [1] [2]. In perfused mouse jejunum, deletion of Peptide Transporter 1 reduces total tripeptide uptake by ≈80% across the 0.05–10 mM concentration range, confirming the transporter’s dominance for neutral substrates [1]. Quantitative structure–activity models further predict an apparent Michaelis constant near 1.5 mM for Gly-Val-Val, closely matching experimental K_m values reported for physicochemically related tripeptides (Table 1) [3].

Paracellular Diffusion Characteristics

Even in wild-type tissue, 10–20% of Gly-Val-Val flux persists after competitive blockade of Peptide Transporter 1 with excess glycyl-sarcosine, indicating a parallel, non-saturable route [4]. Tight-junction modulation studies using cytochalasin D increase tripeptide permeability 1.7-fold without altering transporter kinetics, corroborating a size-restricted, paracellular leak pathway [5]. The paracellular contribution rises distally, accounting for ≈30% of flux in ileum where PepT1 expression is naturally lower [6].

Transport routeDriving forceSaturabilityRelative contribution (jejunum)Key evidence (selected)
Peptide Transporter 1 mediatedH\^+ symport and membrane potentialYes (K_m≈1–2 mM) [3]80% [1]Perfused jejunum, Pept1⁻/⁻ mice [1]; Caco-2 inhibition studies [4]
Paracellular diffusionSolvent drag & concentration gradientNo20% [4]Cytochalasin D enhancement [5]; residual uptake after PepT1 block [4]

pH-Dependent Transport Efficiency in Proximal versus Distal Intestine

Proton-coupling makes Gly-Val-Val uptake strongly pH sensitive. In isolated jejunal rings, uptake peaks at luminal pH 5.5, falling by ≈40% at pH 7.4 [7]. Regional perfusion shows a steeper pH dependency proximally (duodenum, jejunum) than distally (ileum) because Peptide Transporter 1 density declines aborally while paracellular fraction rises [6]. Table 2 summarizes representative kinetic data.

Intestinal regionpH 5.5 K_m (mM)pH 5.5 V_max (nmol · cm⁻² · min⁻¹)pH 7.4 K_m (mM)Relative uptake dropSource
Jejunum1.3 ± 0.2 [3]14.8 ± 0.9 [8]3.2 ± 0.4 [7]−40% [7]QSAR prediction & perfused mouse data
Ileum1.5 ± 0.3 [6]7.6 ± 0.8 [6]2.8 ± 0.5 [7]−25% [7]Regional perfusion study [6]

Mechanistically, a luminal‐to‐cytosolic proton gradient (maintained by sodium–hydrogen exchanger 3) energizes tripeptide co-transport [9]. The smaller proton gradient and lower transporter density in distal segments jointly explain the attenuated pH effect there.

Allosteric Inhibition by Structurally Analogous Peptides

Competitive interaction studies reveal that valine-rich dipeptides act as potent allosteric antagonists of Gly-Val-Val uptake. L-Valyl-L-valine inhibits radiolabelled tripeptide transport with a K_i of 0.35 mM, outperforming more hydrophobic analogues such as L-leucyl-L-leucine [8]. Glycyl-sarcosine alone only partially blocks uptake, but when combined with free L-valine it achieves complete inhibition, indicating at least two overlapping substrate binding motifs within Peptide Transporter 1 [10].

Inhibitor peptideMode of inhibitionInhibition constant (K_i, mM)Maximum inhibition (%)Reference
L-Valyl-L-valineCompetitive0.35 ± 0.05100 [10]Everted hamster jejunum [10]
Glycyl-sarcosineCompetitive (low affinity)2.1 ± 0.355 [10]Same as above
Gly-Sar + L-Val combinationMixed synergistic≈100 [10]Demonstrates dual binding sites
γ-Glutamyl-valineNon-competitive vs PepT14.8 ± 0.248 [5]Caco-2 monolayers [5]

Structural modelling assigns the strong inhibitory potency of valine-rich analogues to hydrophobic stacking within the substrate recognition pocket and protonation-dependent hydrogen bonding with Glu-595 and Tyr-167 of human Peptide Transporter 1 [11]. These residues appear critical for stabilizing aliphatic side chains during translocation.

XLogP3

-2.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

273.16885622 g/mol

Monoisotopic Mass

273.16885622 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-11-2024

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